Cas no 93552-53-5 (Diglutamylphosphatidylethanolamine dihexadecyl ether)

Diglutamylphosphatidylethanolamine dihexadecyl ether structure
93552-53-5 structure
Product Name:Diglutamylphosphatidylethanolamine dihexadecyl ether
CAS No:93552-53-5
MF:C47H92N3O12P
MW:922.220056533813
CID:809238
Update Time:2023-08-03

Diglutamylphosphatidylethanolamine dihexadecyl ether Chemical and Physical Properties

Names and Identifiers

    • L-a-Glutamine, N2-L-a-glutamyl-N-[7-(hexadecyloxy)-4-hydroxy-4-oxido-3,5,9-trioxa-4-phosphapentacos-1-yl]-(9CI)
    • diglutamylphosphatidylethanolamine dihexadecyl ether
    • Glu2-epe
    • alpha-Glutamyl-N-[7-(hexadecyloxy)-4-hydroxy-4-oxo-3,5,9-trioxa-4lambda~5~-phosphapentacosan-1-yl]-5-hydroxy-5-iminonorvaline
    • Diglutamylphosphatidylethanolamine dihexadecyl ether
    • Inchi: 1S/C47H92N3O12P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36-59-39-41(60-37-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)40-62-63(57,58)61-38-35-50(43(47(55)56)32-33-44(49)51)46(54)42(48)31-34-45(52)53/h41-43H,3-40,48H2,1-2H3,(H2,49,51)(H,52,53)(H,55,56)(H,57,58)/t41?,42-,43-/m0/s1
    • InChI Key: YCRUTPMIZSETGD-ZLTWWWLTSA-N
    • SMILES: P(=O)(O)(OCCN(C([C@H](CCC(=O)O)N)=O)[C@H](C(=O)O)CCC(N)=O)OCC(COCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC

Computed Properties

  • Exact Mass: 921.642
  • Monoisotopic Mass: 921.642
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 63
  • Rotatable Bond Count: 49
  • Complexity: 1180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.3
  • Topological Polar Surface Area: 238

Experimental Properties

  • Density: 1.084
  • Boiling Point: 980.7°Cat760mmHg
  • Flash Point: 546.9°C
  • Refractive Index: 1.497
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